molecular formula C11H13NO4 B4034439 ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate

ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate

Cat. No.: B4034439
M. Wt: 223.22 g/mol
InChI Key: FVFDXWOVEKUUGJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.08445790 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Agents and Anticancer Activity

Research has explored the synthesis and biological activity of compounds related to ethyl 2,3-dihydro-1,4-benzodioxin-6-ylcarbamate, demonstrating their potential as antimitotic agents. For example, compounds synthesized through cyclization and condensation processes have shown inhibition of cell proliferation and mitotic arrest in various cancer cell lines, indicating their utility as antineoplastic agents. These compounds have been tested against lymphoid leukemia L1210, showcasing their capability to inhibit cancer cell growth at micromolar concentrations, though with varying degrees of in vivo activity against lymphocytic leukemia P388 (Carroll Temple, 1990).

Antineoplastic and Antifilarial Agents

Another study synthesized a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, highlighting their significant growth inhibition in L1210 cells and notable in vivo antifilarial activity. These findings suggest the compounds' potential as both antineoplastic and antifilarial agents, further expanding the therapeutic applications of this compound derivatives (S. Ram et al., 1992).

GABAergic Synaptic Transmission

The modulation of GABAergic synaptic transmission by certain compounds, including non-benzodiazepine anxiolytics, has been studied, revealing the role of these compounds in potentiating GABA(A) receptor function. Such research provides insight into the mechanisms of action of potential anxiolytics and their interaction with GABA(A) receptors, which could inform the development of new therapeutic agents for anxiety and related disorders (R. Schlichter et al., 2000).

Properties

IUPAC Name

ethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)12-8-3-4-9-10(7-8)16-6-5-15-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFDXWOVEKUUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.